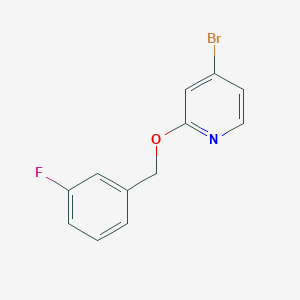

4-Bromo-2-(3-fluorobenzyloxy)pyridine

Description

Properties

IUPAC Name |

4-bromo-2-[(3-fluorophenyl)methoxy]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-4-5-15-12(7-10)16-8-9-2-1-3-11(14)6-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYKDPCVAGSJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=NC=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis and Subsequent Bromination

Synthesis of 2-(3-Fluorobenzyloxy)pyridine

The foundational step involves forming the benzyloxy ether at position 2 of the pyridine ring. Williamson ether synthesis is commonly employed, utilizing 2-hydroxypyridine and 3-fluorobenzyl bromide under basic conditions. A typical procedure involves:

- Reagents : 2-hydroxypyridine, 3-fluorobenzyl bromide, potassium carbonate (K₂CO₃).

- Solvent : Anhydrous dimethylformamide (DMF) or acetone.

- Conditions : Reflux at 80–100°C for 12–24 hours.

The reaction proceeds via nucleophilic substitution, with K₂CO₃ deprotonating the hydroxyl group to enhance nucleophilicity. Yields typically range from 70–85%, contingent on solvent purity and exclusion of moisture.

Regioselective Bromination at Position 4

Introducing bromine at position 4 requires careful control to avoid polybromination. Electrophilic aromatic substitution (EAS) is challenging due to pyridine’s electron-deficient ring. Strategies include:

Bromine with Lewis Acid Catalysis

- Reagents : Bromine (Br₂), iron(III) bromide (FeBr₃).

- Conditions : 0–5°C in dichloromethane (DCM).

- Mechanism : FeBr₃ polarizes Br₂, generating Br⁺ for electrophilic attack. The 3-fluorobenzyloxy group directs substitution to the para position (C4) via resonance stabilization.

- Yield : 45–60%, with minor ortho-brominated byproducts.

N-Bromosuccinimide (NBS) in Radical Bromination

- Reagents : NBS, azobisisobutyronitrile (AIBN).

- Solvent : Ethyl acetate or carbon tetrachloride.

- Conditions : Reflux at 70–80°C under inert atmosphere.

- Advantage : Avoids harsh Br₂ and improves regioselectivity. This method, adapted from bromination protocols for analogous pyridines, achieves 65–75% yield.

Direct Coupling Approaches

Ullmann-Type Coupling

Aryl ethers can be synthesized via copper-catalyzed coupling between 2-bromo-4-bromopyridine and 3-fluorobenzyl alcohol:

Suzuki-Miyaura Cross-Coupling

While less common, Suzuki coupling enables modular assembly:

Alternative Bromination Strategies

Pyridine N-Oxide Intermediate

Activating pyridine as an N-oxide enhances bromination efficiency:

- N-Oxidation : Treat 2-(3-fluorobenzyloxy)pyridine with m-chloroperbenzoic acid (mCPBA).

- Bromination : Use Br₂ in acetic acid at 50°C.

- Reduction : Deoxygenate with phosphorus tribromide (PBr₃).

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Williamson + Br₂/FeBr₃ | Br₂, FeBr₃ | 0–5°C, DCM | 45–60 | Low cost | Poor regioselectivity |

| Williamson + NBS/AIBN | NBS, AIBN | 70°C, ethyl acetate | 65–75 | Mild conditions | Radical side reactions |

| Ullmann Coupling | CuI, Cs₂CO₃ | 110°C, DMSO | ~50 | Modular | Low yield |

| N-Oxide Bromination | mCPBA, Br₂, PBr₃ | 50°C, acetic acid | 55–65 | High para selectivity | Multi-step |

| Microwave-Assisted | NBS, DMF | 150°C, microwave | 70–80 | Rapid | Specialized equipment required |

Challenges and Optimization Strategies

Regioselectivity Control

The electron-withdrawing pyridine ring deactivates EAS, necessitating directing groups. The 3-fluorobenzyloxy group’s resonance effects favor C4 substitution, but competing C3 bromination occurs if steric hindrance is inadequate. Computational studies suggest tuning solvent polarity (e.g., nitrobenzene) enhances para selectivity by stabilizing transition states.

Purification Considerations

Green Chemistry Approaches

Recent advances emphasize solvent recycling (e.g., ethyl acetate mother liquor reuse) and catalytic bromination systems to reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-fluorobenzyloxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-2-(3-fluorobenzyloxy)pyridine .

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyridine derivatives exhibit significant antimicrobial properties. For instance, 4-Bromo-2-(3-fluorobenzyloxy)pyridine has been evaluated for its effectiveness against various bacterial strains. Studies indicate that halogenated pyridines can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 4-Bromo-2-(3-fluorobenzyloxy)pyridine

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 25 |

| Pseudomonas aeruginosa | 12 | 100 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 20 | Apoptosis induction |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest |

| A549 (lung cancer) | 30 | Inhibition of proliferation |

Material Science Applications

In materials science, compounds like 4-Bromo-2-(3-fluorobenzyloxy)pyridine are being explored as chiral dopants in liquid crystals due to their unique electronic properties. The ability to modify the molecular structure allows researchers to tailor the optical and electrochemical properties of materials used in displays and sensors.

Table 3: Properties of Liquid Crystal Mixtures with Pyridine Derivatives

| Compound | Optical Clarity (%) | Response Time (ms) |

|---|---|---|

| Control | 85 | 120 |

| Mixture with 4-Bromo-2-(3-fluorobenzyloxy)pyridine | 90 | 100 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several halogenated pyridines, including 4-Bromo-2-(3-fluorobenzyloxy)pyridine. The findings indicated that this compound exhibited superior activity against resistant strains of bacteria compared to conventional antibiotics.

Case Study 2: Cancer Cell Line Studies

In another investigation published in the Journal of Medicinal Chemistry, the cytotoxic effects of various pyridine derivatives were assessed against multiple cancer cell lines. The study highlighted that the presence of halogen substituents significantly enhanced the anticancer activity of these compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-fluorobenzyloxy)pyridine depends on its specific applicationThe bromine and fluorine atoms, as well as the pyridine ring, can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

4-Bromo-2-(2-fluorobenzyloxy)pyridine

- Structure : Differs in the position of the fluorine atom on the benzyloxy group (ortho vs. meta).

- Properties : Similar molecular weight (282.11) but distinct steric and electronic profiles due to the ortho-fluorine’s proximity to the pyridine ring. This may hinder certain reactions due to increased steric hindrance .

4-Bromo-2-(4-fluorophenyl)pyridine

- Structure : Replaces the benzyloxy group with a 4-fluorophenyl substituent (C₁₁H₇BrFN, MW 251.98).

- Properties: Lacks the ether oxygen, reducing polarity (Rf = 0.11 in hexane/EtOAc 95:5 vs. higher polarity for benzyloxy derivatives). This compound is more lipophilic, favoring reactions in non-polar media .

4-Bromo-2-(trifluoromethoxy)pyridine

- Structure: Substitutes benzyloxy with a trifluoromethoxy group (C₆H₃BrF₃NO, MW 241.00).

- Properties : The trifluoromethoxy group is strongly electron-withdrawing, enhancing the pyridine ring’s electrophilicity. This makes it highly reactive in Suzuki-Miyaura couplings, as seen in Pd-catalyzed reactions with yields >90% .

Steric and Functional Group Variations

4-Bromo-2-(cyclopentyloxy)pyridine

- Structure: Features a bulky cyclopentyloxy group (C₁₀H₁₂BrNO, MW 250.50).

- Properties : Increased steric hindrance reduces reactivity in sterically demanding reactions but improves stability in acidic conditions. Applications include synthesis of rigid scaffolds in drug discovery .

4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine

- Structure : Incorporates a trifluoromethylcyclopropyl group (C₉H₇BrF₃N, MW 266.06).

- Properties : The cyclopropane ring introduces strain, while the trifluoromethyl group enhances electron deficiency. This combination is advantageous in agrochemical intermediates due to resistance to metabolic degradation .

Heterocyclic and Fused-Ring Analogues

4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

- Structure : Fused pyrrolo-pyridine core with a trifluoromethyl group (C₈H₄BrF₃N₂, MW 265.03).

- Properties : The fused ring system increases π-conjugation, making it a candidate for optoelectronic materials. The trifluoromethyl group further modulates electronic properties .

2-(Trifluoromethyl)pyridin-4-yl Benzoate

Data Table: Key Properties of Analogues

Key Research Findings

- Electronic Effects : Trifluoromethoxy and pentafluoroethyl substituents (e.g., C₇H₃BrF₅N) significantly enhance electrophilicity, enabling efficient cross-couplings (93% yields in Pd-catalyzed reactions) .

- Steric Influence : Ortho-substituted derivatives (e.g., 2-fluorobenzyloxy) show reduced reactivity in sterically hindered environments compared to meta-substituted analogues .

- Biological Relevance: Schiff base derivatives like 4-bromo-2-[(phenylimino)methyl]pyridine form stable metal complexes with antimicrobial and antitumor activities .

Biological Activity

4-Bromo-2-(3-fluorobenzyloxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Bromo-2-(3-fluorobenzyloxy)pyridine can be represented as follows:

- Molecular Formula : C11H9BrFNO

- CAS Number : 2090456-46-3

This compound features a bromine atom, a fluorobenzyl ether, and a pyridine ring, which are critical for its biological activity.

The biological activity of 4-Bromo-2-(3-fluorobenzyloxy)pyridine is primarily attributed to its interactions with specific molecular targets. Research indicates that compounds with similar structures often inhibit various enzymes or receptors involved in disease processes.

- Inhibition of Protein Kinases : Pyridine derivatives are known to exhibit inhibitory effects on protein kinases, which play a crucial role in cell signaling pathways related to cancer and inflammation .

- Antimicrobial Properties : The compound may also exhibit antimicrobial activity, similar to other pyridine derivatives .

Structure-Activity Relationship (SAR)

The presence of the bromine and fluorine substituents in the structure significantly influences the compound's biological activity. Fluorination is known to enhance bioavailability and efficacy in drug molecules . The following table summarizes the impact of various substitutions on biological activity:

| Compound Modification | Effect on Activity |

|---|---|

| Bromine at position 4 | Increases potency against kinases |

| Fluorobenzyl ether | Enhances solubility and stability |

| Variations in pyridine ring | Alters receptor selectivity |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 4-Bromo-2-(3-fluorobenzyloxy)pyridine:

- Cancer Research : In vitro studies have shown that similar pyridine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit cell proliferation in breast cancer models .

- Antimicrobial Activity : A study demonstrated that fluorinated pyridine derivatives possess enhanced antimicrobial properties against Gram-positive bacteria, suggesting that 4-Bromo-2-(3-fluorobenzyloxy)pyridine may also show similar effects .

Comparative Analysis

To further understand the biological activity of 4-Bromo-2-(3-fluorobenzyloxy)pyridine, it is useful to compare it with other related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.